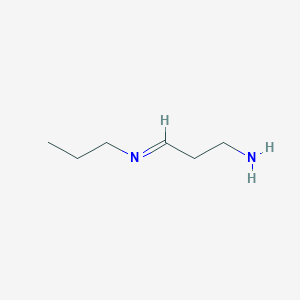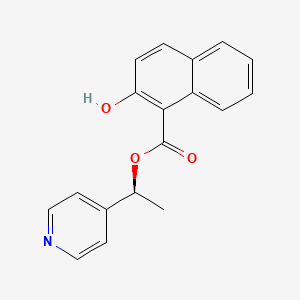![molecular formula C14H18O B14222961 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene CAS No. 587854-12-4](/img/structure/B14222961.png)
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene is an organic compound with a unique structure that combines an ethynyl group and a 3-methylpentyl ether group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Etherification: The 3-methylpentyl ether group can be introduced through a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst can be used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a 3-methylpentyl ether group.
1-Ethynyl-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.
1-Ethynyl-4-chlorobenzene: Contains a chloro group, affecting its chemical properties and uses.
Propiedades
Número CAS |
587854-12-4 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-ethynyl-4-(3-methylpentoxy)benzene |
InChI |
InChI=1S/C14H18O/c1-4-12(3)10-11-15-14-8-6-13(5-2)7-9-14/h2,6-9,12H,4,10-11H2,1,3H3 |
Clave InChI |
RVISBOYNBHEILB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCOC1=CC=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)

![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)




![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)



